5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid (CPCP) is a small molecule drug used in scientific research and development. It is a synthetic compound that is structurally similar to other pyrazole compounds and has been used in a variety of experiments in the fields of biochemistry and physiology. CPCP is known to have a variety of biochemical and physiological effects, and is used in research to study the mechanism of action of various drugs and compounds.
Scientific Research Applications
Synthesis and Biological Applications
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives are significant scaffolds in heterocyclic compounds due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives highlights their importance in medicinal chemistry, offering a guide for scientists in developing biologically active compounds. This review emphasizes the biological applications of pyrazole carboxylic acid derivatives and their various synthetic methods, showcasing their relevance in the creation of new medicinal agents (Cetin, 2020).
Anticancer Potential
Research on pyrazoline derivatives, a closely related chemical structure, has shown significant potential in anticancer applications. These compounds have been synthesized through various methods and demonstrated notable biological effects. The study on pyrazoline derivatives' anticancer activity is an ongoing area of interest, indicating the broader relevance of similar structures like 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid in pharmaceutical chemistry. The focus on pyrazoline against cancer highlights the importance of such compounds in developing new therapeutic agents (Ray et al., 2022).
Environmental Applications
In addition to its biological applications, related compounds such as 2,4-dichlorophenoxyacetic acid (a structurally related herbicide) have been the subject of environmental science research. Studies focus on their behavior in agricultural environments and microbial biodegradation, emphasizing the environmental impact and degradation mechanisms of such compounds. This research sheds light on the necessity to understand the environmental fate of chemical compounds, including 5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid and its derivatives, to mitigate potential environmental risks (Goodwin et al., 2018).
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure, which is similar to the 1h-pyrazole ring in the given compound, are known for their multidirectional biological activity . They have shown significant antibacterial activity .
Mode of Action
Compounds with a 2,4-dichlorophenyl group attached have exhibited strong antibacterial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential processes or structures, leading to their inhibition or death.
Biochemical Pathways
Based on the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with bacterial biochemical pathways, possibly inhibiting essential enzymes or disrupting cell wall synthesis.
Result of Action
Based on the antibacterial activity of similar compounds , it can be inferred that the compound may lead to the inhibition or death of bacterial cells.
properties
IUPAC Name |
5-cyclopropyl-1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-8-3-4-11(10(15)5-8)17-12(7-1-2-7)9(6-16-17)13(18)19/h3-7H,1-2H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEECCMDPMRNEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2C3=C(C=C(C=C3)Cl)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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